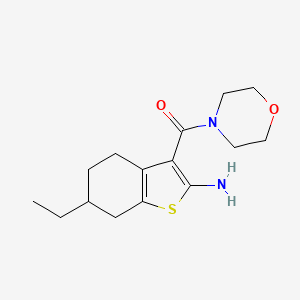

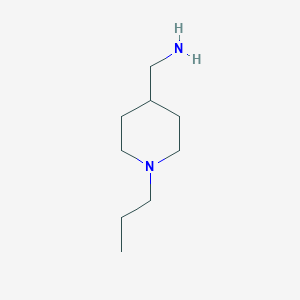

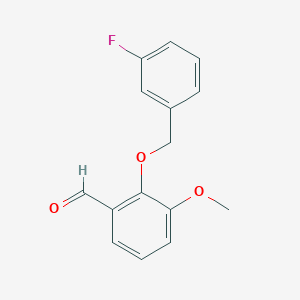

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, commonly referred to as 6-EMT, is an organic compound with a molecular weight of 212.3 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. 6-EMT is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the laboratory as a reagent for the synthesis of various compounds.

Scientific Research Applications

Synthesis and Schiff Bases Formation

Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been studied for their potential biological activities. Specifically, ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2a) and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2b) were synthesized, leading to the formation of Schiff bases. These compounds were characterized and assessed for antimicrobial and anti-inflammatory activities, with some exhibiting promising results (Narayana et al., 2006).

Cytotoxicity and Immunomodulatory Effects

Novel derivatives of 4,5-substituted-1,2,4-triazole-thiones and 1,3,4-thiadiazoles have been synthesized and evaluated for cytotoxicity against thymocytes and lymphocytes. Additionally, these compounds showed stimulation effects on B-cells' response, highlighting their potential in immunomodulatory therapy (Mavrova et al., 2009).

Chemical Properties and Synthesis

Transdermal Permeation Enhancers

Studies on alkyl esters and amides of 6-substituted hexanoic acids, including the 6-(morpholin-4-yl) variant, have demonstrated their effectiveness as transdermal permeation enhancers. The evaluation of these compounds' activity on human skin revealed significant enhancement ratios, indicating their potential in transdermal drug delivery systems (Farsa et al., 2010).

Pyrido[3,4-d]pyrimidines Synthesis

A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines has been developed, showcasing the versatility of morpholine derivatives in complex chemical syntheses (Kuznetsov et al., 2007).

properties

IUPAC Name |

(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-2-10-3-4-11-12(9-10)20-14(16)13(11)15(18)17-5-7-19-8-6-17/h10H,2-9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKONWSZVVTGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390957 |

Source

|

| Record name | ST50844404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | |

CAS RN |

590351-57-8 |

Source

|

| Record name | ST50844404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)